molecular formula C8H4ClFO3 B13538006 2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid CAS No. 250642-59-2

2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid

Cat. No.: B13538006
CAS No.: 250642-59-2
M. Wt: 202.56 g/mol
InChI Key: UWDUDKCVPHMIOM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid is a halogenated aromatic α-keto acid characterized by a phenyl ring substituted with chlorine (Cl) at the para-position (C4) and fluorine (F) at the ortho-position (C2). The oxoacetic acid moiety (–COCOOH) confers strong acidity and reactivity, making the compound a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUDKCVPHMIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270838
Record name 4-Chloro-2-fluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250642-59-2
Record name 4-Chloro-2-fluoro-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250642-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroaniline with oxalyl chloride to form the corresponding acyl chloride, which is then hydrolyzed to yield the oxoacetic acid derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity. The oxoacetic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related α-keto acids:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
2-(4-Chloro-2-fluorophenyl)-2-oxoacetic acid 4-Cl, 2-F C₈H₄ClFO₃ 202.57 Not reported Likely polar solvents (e.g., EtOH, DMF)
2-(4-Chlorophenyl)-2-oxoacetic acid 4-Cl C₈H₅ClO₃ 184.58 Not reported Ethanol, water
2-(4-Fluorophenyl)-2-oxoacetic acid 4-F C₈H₅FO₃ 168.12 Not reported DMSO, ethanol
2-(2,4-Difluorophenyl)-2-oxoacetic acid 2-F, 4-F C₈H₄F₂O₃ 186.11 Not reported Polar aprotic solvents
2-(3-Chlorophenyl)-2-oxoacetic acid 3-Cl C₈H₅ClO₃ 184.58 Not reported Ethanol, DMF
2-(2,5-Dichlorophenyl)-2-oxoacetic acid 2-Cl, 5-Cl C₈H₄Cl₂O₃ 219.02 Not reported Limited data

Key Observations :

  • Halogen Effects : The electron-withdrawing Cl and F substituents enhance acidity (pKa ~1–2 for α-keto acids) and influence reactivity in nucleophilic substitutions or condensations.
  • Solubility: Polar solvents like ethanol and DMSO are preferred due to the hydrophilic oxoacetic acid group. Substituent positions (e.g., ortho-F in the target compound) may reduce solubility compared to para-substituted analogs .
  • Melting Points : Data gaps exist, but crystal structures of analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl esters) reveal intermolecular hydrogen bonding and π–π interactions, suggesting high thermal stability .

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